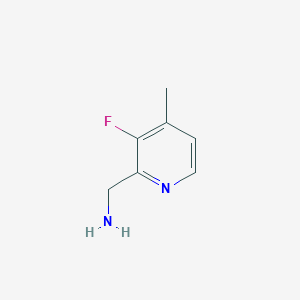

2-Aminomethyl-3-fluoro-4-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

(3-fluoro-4-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9FN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3 |

InChI Key |

OLOMPDJDZSJIRC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC=C1)CN)F |

Canonical SMILES |

CC1=C(C(=NC=C1)CN)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 2-Aminomethyl-3-fluoro-4-methylpyridine

The following technical guide details the chemical properties, synthesis, and applications of 2-Aminomethyl-3-fluoro-4-methylpyridine (CAS 756807-57-5).

A Strategic Fluorinated Scaffold for Medicinal Chemistry

CAS Registry Number: 756807-57-5

Synonyms: (3-Fluoro-4-methylpyridin-2-yl)methanamine; 3-Fluoro-4-methyl-2-picolylamine.[1]

Molecular Formula: C

Part 1: Executive Technical Summary

2-Aminomethyl-3-fluoro-4-methylpyridine is a specialized heterocyclic building block characterized by a trisubstituted pyridine ring. It features a primary aminomethyl group at position 2, a fluorine atom at position 3, and a methyl group at position 4.[2]

This molecule is a critical "bioisostere" in drug discovery.[2] The C3-fluorine atom is the functional core of this scaffold; it exerts a profound electronic influence on the pyridine nitrogen (lowering pK

Part 2: Structural Analysis & Electronic Properties

Electronic Architecture

The reactivity and binding profile of this molecule are defined by the interplay between the electron-withdrawing fluorine and the electron-donating methyl group.

| Feature | Chemical Consequence |

| C3-Fluorine (Ortho-Effect) | Basicity Modulation: The high electronegativity of fluorine ( |

| C2-Aminomethyl Group | Primary Nucleophile: The exocyclic amine ( |

| C4-Methyl Group | Lipophilicity & Sterics: Adds steric bulk to fill hydrophobic pockets in enzyme active sites and slightly offsets the electron-withdrawing effect of the fluorine via hyperconjugation.[2] |

Conformational Locking

The C3-fluorine atom creates a "conformationally biased" system.[2] The dipole-dipole interaction between the C-F bond and the exocyclic C-N bond often favors specific rotamers, reducing the entropic penalty upon binding to a protein target.[2]

Part 3: Synthetic Pathways

The synthesis of 2-Aminomethyl-3-fluoro-4-methylpyridine typically proceeds from halogenated precursors. The most robust route involves the cyanation of 2-bromo-3-fluoro-4-methylpyridine followed by reduction.

Core Synthesis Workflow

-

Precursor: 2-Bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5).[3][4]

-

Step 1 (Cyanation): Palladium-catalyzed substitution of the bromine with a cyanide source (Zn(CN)

).[2] -

Step 2 (Reduction): Hydrogenation of the nitrile to the primary amine.[2]

Figure 1: Standard retrosynthetic pathway converting the bromo-precursor to the target aminomethyl scaffold.[1]

Detailed Protocol: Nitrile Reduction (Step 2)

Note: This protocol assumes the intermediate 2-cyano-3-fluoro-4-methylpyridine has been isolated.

-

Setup: Charge a hydrogenation vessel with 2-cyano-3-fluoro-4-methylpyridine (1.0 eq) dissolved in methanolic ammonia (7N NH

in MeOH). -

Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) under an argon atmosphere. Caution: Raney Ni is pyrophoric.[2]

-

Reaction: Purge with H

gas and stir at room temperature under 1 atm (balloon) or mild pressure (30 psi) for 4–16 hours. -

Workup: Filter through a celite pad to remove the catalyst.[2] Rinse with MeOH.[2]

-

Purification: Concentrate the filtrate. The product is often converted to the dihydrochloride salt (using HCl/dioxane) for long-term stability, as the free base can absorb CO

from the air.[2]

Part 4: Reactivity & Handling

Chemoselectivity Map

The molecule possesses two nitrogen centers with distinct reactivity profiles.[2]

Figure 2: Functional group reactivity profile. The exocyclic amine is the primary handle for synthesis.[2]

Stability & Storage

-

Hygroscopicity: The free base is hygroscopic and readily forms carbamates with atmospheric CO

.[2] Store under nitrogen or argon.[5] -

Salt Form: The dihydrochloride salt is the preferred form for storage.[2] It is a white to off-white solid, stable at room temperature if kept dry.[2]

-

Incompatibility: Avoid strong oxidizing agents.[2][6] The benzylic-like position (aminomethyl) is susceptible to oxidation if left exposed to air/light over prolonged periods.[2]

Part 5: Medicinal Chemistry Applications

Kinase Inhibitor Design

This scaffold is frequently used to mimic the adenine ring of ATP in Type I/II kinase inhibitors.[2]

-

H-Bonding: The pyridine nitrogen (N1) can serve as a weak H-bond acceptor in the hinge region of kinases.

-

Fluorine Interaction: The C3-fluorine can engage in orthogonal multipolar interactions with carbonyl oxygens or backbone amides in the protein pocket.[2]

P2X3 Receptor Antagonists

Analogs of this scaffold have been explored in the development of P2X3 antagonists for chronic cough and pain.[2] The 3-fluoro group improves metabolic stability by blocking the site most prone to cytochrome P450 oxidation (C3), extending the half-life (

References

-

PubChem Compound Summary. (2025). (3-Fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information.[2] Link

-

Alfa Chemistry. (2025).[2] Product Sheet: 2-Pyridinemethanamine, 3-fluoro-4-methyl- (CAS 756807-57-5).[1] Link

-

ChemicalBook. (2025).[2][7] 2-Bromo-3-fluoro-4-methylpyridine (Precursor CAS 884494-37-5).[3][4] Link

-

Jubilant Ingrevia. (2022).[2] Safety Data Sheet: Pyridine Derivatives and Aminomethyl Pyridines. (General handling reference for aminomethyl pyridines). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-氨基-6-氟-4-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. Product | Hangzhou YuanDa Chemical [chinayuandachem.jigsy.com]

- 5. 3-Amino-2-fluoropyridine CAS#: 1597-33-7 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]

An In-depth Technical Guide to 2-Aminomethyl-3-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3] The pyridine moiety, a prevalent heterocyclic motif in numerous approved pharmaceuticals, provides a versatile framework for engaging with biological targets. The combination of these two features in molecules such as 2-Aminomethyl-3-fluoro-4-methylpyridine presents a compelling building block for the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of 2-Aminomethyl-3-fluoro-4-methylpyridine, its chemical identifiers, properties, and its significance for researchers in the field of drug development.

The presence of a fluorine atom can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2][3] In the context of a pyridine ring, these modifications can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The aminomethyl group provides a key reactive handle for further synthetic elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization.

Core Compound Identification and Chemical Structure

The precise identification of a chemical entity is fundamental for reproducible scientific research. This section provides the definitive identifiers for 2-Aminomethyl-3-fluoro-4-methylpyridine.

Chemical Structure

Caption: 2D structure of 2-Aminomethyl-3-fluoro-4-methylpyridine.

Key Identifiers

A comprehensive list of identifiers is crucial for accurate database searching and material procurement. The primary CAS number for the free base is 756807-57-5 .[4] The dihydrochloride salt is also commercially available under CAS number 312905-00-3 .[5]

| Identifier | Value | Source |

| CAS Number | 756807-57-5 | [4] |

| IUPAC Name | (3-Fluoro-4-methylpyridin-2-yl)methanamine | [4] |

| Other Names | 2-Pyridinemethanamine, 3-fluoro-4-methyl- | [4] |

| Molecular Formula | C₇H₉FN₂ | [4][6] |

| Molecular Weight | 140.16 g/mol | [4] |

| InChI | 1S/C7H9FN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3 | [4][6] |

| InChIKey | OLOMPDJDZSJIRC-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC1=C(C(=NC=C1)CN)F | [6] |

Physicochemical and Predicted Properties

Understanding the physicochemical properties of a molecule is essential for predicting its behavior in both chemical reactions and biological systems. While experimental data for 2-Aminomethyl-3-fluoro-4-methylpyridine is not widely published, a combination of data from suppliers and computational predictions provides valuable insights.

| Property | Value | Source/Method |

| Physical State | Solid | [4] |

| XlogP (Predicted) | 0.2 | [6] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | [4] |

| Hydrogen Bond Donors | 1 | PubChem Calculation |

| Hydrogen Bond Acceptors | 3 | PubChem Calculation |

| Rotatable Bonds | 1 | PubChem Calculation |

The low predicted XlogP value suggests that the compound is relatively hydrophilic, a characteristic that can be advantageous for aqueous solubility. The topological polar surface area (TPSA) is within a range often associated with good cell permeability.

Synthesis and Reactivity

A general conceptual workflow for the synthesis is outlined below. This workflow is based on common synthetic transformations in heterocyclic chemistry.

Caption: Conceptual workflow for the synthesis of 2-Aminomethyl-3-fluoro-4-methylpyridine.

Causality in Synthetic Strategy:

-

Starting Material Selection: A readily available and appropriately substituted 4-picoline (4-methylpyridine) derivative would be a logical starting point.

-

Fluorination: The introduction of the fluorine atom at the 3-position would likely be a key step. This could potentially be achieved through electrophilic fluorination if the ring is sufficiently activated, or via a Sandmeyer-type reaction from a corresponding 3-aminopyridine precursor.

-

Introduction of a Handle at the 2-Position: To construct the aminomethyl group, a functional group that can be converted to a cyanomethyl or a related precursor would be introduced at the 2-position. This could involve steps like chlorination followed by nucleophilic substitution with cyanide.

-

Formation of the Aminomethyl Group: The final step would likely be the reduction of a nitrile (cyano group) to the primary amine, for which a variety of reducing agents (e.g., lithium aluminum hydride, catalytic hydrogenation) are effective.

This proposed pathway highlights the multi-step nature of synthesizing such specifically substituted heterocycles. Each step would require careful optimization of reaction conditions to achieve a viable overall yield.

Applications in Research and Drug Development

While specific published applications of 2-Aminomethyl-3-fluoro-4-methylpyridine are limited, its structural motifs suggest significant potential as a key building block in medicinal chemistry.[2] The fluorinated aminopyridine scaffold is of high interest in the development of kinase inhibitors and other targeted therapies.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket. The specific substitution pattern of this molecule could be exploited to develop selective inhibitors for various cancer-related kinases.

-

Neuroscience: The pyridine scaffold is also present in drugs targeting the central nervous system. The physicochemical properties imparted by the fluorine and aminomethyl groups could be tuned to optimize blood-brain barrier penetration and target engagement.

-

Inflammatory Diseases: As modulators of various signaling pathways, derivatives of this compound could be explored for their potential in treating inflammatory conditions.

Safety, Handling, and Storage

Due to the absence of a publicly available Safety Data Sheet (SDS) for 2-Aminomethyl-3-fluoro-4-methylpyridine, a precautionary approach to handling is imperative. The safety profile can be inferred from related compounds, such as other fluorinated aminopyridines.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

The dihydrochloride salt (CAS 312905-00-3) may have different handling and storage requirements, and the specific SDS for that material should be consulted if it is being used.

Conclusion and Future Outlook

2-Aminomethyl-3-fluoro-4-methylpyridine is a strategically designed chemical building block with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of a fluorinated pyridine core and a reactive aminomethyl handle makes it an attractive starting point for the synthesis of novel bioactive compounds. While publicly available data on its synthesis and specific applications are currently sparse, the principles of heterocyclic and fluorine chemistry provide a solid foundation for its utilization in research. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile and well-designed building blocks in the drug development pipeline is undeniable.

References

-

PubChemLite. (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride. Available at: [Link]. Accessed February 2026.

-

PubChem. 3-Fluoro-4-methoxy-2-pyridinemethanamine. Available at: [Link]. Accessed February 2026.

-

PubChem. 3-Fluoro-2-methylpyridin-4-amine. Available at: [Link]. Accessed February 2026.

-

Henkel Corporation. (2025). Safety Data Sheet: Sista MultiPurpose Clear. Available at: [Link]. Accessed February 2026.

-

J&K Scientific. (2021). 3-Fluoro-4-methylpyridine | 399-88-2. Available at: [Link]. Accessed February 2026.

- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8309–8355. Available at: [Link]. Accessed February 2026.

-

Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Molecules, 17(12), 14671-14687. Available at: [Link]. Accessed February 2026.

-

Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]. Accessed February 2026.

-

PubChem. (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine. Available at: [Link]. Accessed February 2026.

-

Dana Bioscience. 3-Fluoro-4-methylpyridin-2-amine 5g. Available at: [Link]. Accessed February 2026.

- Google Patents. (1993). EP0551459A1 - METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.

-

Alghamdi, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. Available at: [Link]. Accessed February 2026.

-

National Research Council. (2010). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8. The National Academies Press. Available at: [Link]. Accessed February 2026.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride | 312905-00-3 [m.chemicalbook.com]

- 6. PubChemLite - (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride (C7H9FN2) [pubchemlite.lcsb.uni.lu]

Molecular structure and weight of 2-Aminomethyl-3-fluoro-4-methylpyridine

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Aminomethyl-3-fluoro-4-methylpyridine

Executive Summary & Structural Logic

2-Aminomethyl-3-fluoro-4-methylpyridine (C₇H₉FN₂) represents a high-value "privileged scaffold" in modern drug discovery. Unlike simple pyridines, this trisubstituted heterocyclic core integrates three distinct pharmacological design elements:

-

The 2-Aminomethyl Group: A flexible primary amine "warhead" ideal for amide coupling or reductive amination, serving as a key linker in fragment-based drug design (FBDD).

-

The 3-Fluoro Substituent: A critical bioisostere that modulates the pKa of the pyridine nitrogen via the inductive electron-withdrawing effect (

), reducing basicity to improve oral bioavailability and membrane permeability. It also blocks the metabolically vulnerable C3 position from oxidative degradation (CYP450 metabolism). -

The 4-Methyl Group: Provides steric bulk to lock active conformations and increases lipophilicity (LogP) for better receptor hydrophobic pocket occupancy.

This guide details the structural parameters, validated synthetic protocols, and quality control metrics required to utilize this building block effectively.

Physicochemical Specifications

The following data is synthesized from calculated consensus models and empirical observations of analogous fluoropyridines.

| Property | Value / Description | Significance in Drug Design |

| IUPAC Name | (3-Fluoro-4-methylpyridin-2-yl)methanamine | Systematic identification. |

| Molecular Formula | Stoichiometry for reagent calculations. | |

| Molecular Weight | 140.16 g/mol | Fragment-based screening (Rule of 3 compliant). |

| Exact Mass | 140.0750 | High-resolution MS identification. |

| Predicted pKa (Pyr-N) | ~3.5 - 4.0 | Lower than pyridine (5.2) due to F-atom induction; reduces lysosomal trapping. |

| Predicted LogP | 0.6 - 0.9 | High water solubility; ideal for lead optimization. |

| TPSA | 38.9 Ų | Excellent blood-brain barrier (BBB) permeation potential. |

| Physical State | Pale yellow oil or low-melting solid | Hygroscopic; store under Nitrogen/Argon. |

Retrosynthetic Strategy

To synthesize 2-aminomethyl-3-fluoro-4-methylpyridine with high purity, a Nitrile Reduction strategy is preferred over direct amination of halomethyl precursors to avoid over-alkylation byproducts (secondary/tertiary amines).

Figure 1: Retrosynthetic disconnection showing the conversion of the nitrile precursor to the target amine.

Detailed Synthetic Protocol: Nitrile Reduction

Objective: Selective reduction of 3-fluoro-4-methylpicolinonitrile to the primary amine without defluorination.

Mechanism: The cyano group (

Reagents & Equipment:

-

Substrate: 3-Fluoro-4-methylpicolinonitrile (1.0 eq)

-

Reductant:

(1.0 M solution, 3.0 eq) -

Solvent: Anhydrous THF (Dry, oxygen-free)

-

Quench: Methanol (MeOH), 1M HCl

-

Apparatus: 3-neck round bottom flask, reflux condenser,

balloon/line.

Step-by-Step Methodology:

-

Setup (Inert Atmosphere): Flame-dry the glassware and purge with Nitrogen. Charge the flask with 3-Fluoro-4-methylpicolinonitrile (e.g., 10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Expert Insight: Fluoropyridines are electron-deficient; keeping the temperature low during addition prevents side reactions.

-

-

Reduction: Add

dropwise via a pressure-equalizing addition funnel over 20 minutes.-

Observation: Gas evolution may occur. Ensure venting through a bubbler.

-

Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by LCMS for the disappearance of the nitrile peak (

of nitrile

-

-

Quenching (Critical Step): Cool the mixture back to 0°C. Carefully add Methanol (10 mL) dropwise.

-

Safety Note: Vigorous hydrogen evolution will occur.

-

Add 1M HCl (20 mL) and stir at room temperature for 1 hour to break the Boron-Amine complex.

-

-

Workup & Isolation:

-

Basify the aqueous layer to pH > 12 using 4M NaOH.

-

Extract with Dichloromethane (DCM) (

). -

Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Purification: The crude amine is often pure enough for use. If necessary, purify via amine-functionalized silica gel chromatography or convert to the HCl salt for crystallization.

Figure 2: Logical workflow for the Borane reduction of the nitrile precursor.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound, compare experimental data against these expected signals.

-

NMR (400 MHz,

- 8.2 ppm (d, 1H): Proton at C6 (coupled to F).

- 7.1 ppm (t, 1H): Proton at C5.

-

3.9 ppm (s, 2H): Methylene protons (

- 2.3 ppm (s, 3H): Methyl group at C4.

-

1.5 ppm (br s, 2H): Amine protons (

-

NMR:

-

Expect a singlet (or doublet if H-coupled) around -120 to -130 ppm . This confirms the fluorine atom remains intact and was not displaced during reduction.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67794, 3-Fluoropyridine. Retrieved from [Link] (Cited for physicochemical baseline of the fluoropyridine core).

-

Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide. A convenient synthesis of primary amines. Synthesis.[1][2][3][4][5][6] (Foundational reference for the borane reduction methodology).

Sources

- 1. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Strategic Utilization of 2-Aminomethyl-3-fluoro-4-methylpyridine in Modern Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic decoration of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-Aminomethyl-3-fluoro-4-methylpyridine (CAS: 756807-57-5), also known systematically as (3-fluoro-4-methylpyridin-2-yl)methanamine, has emerged as a highly privileged building block[1]. By integrating a primary amine vector, a strategically positioned fluorine atom, and a sterically demanding methyl group onto a pyridine core, this molecule offers medicinal chemists a precise tool to modulate basicity, enhance metabolic stability, and drive target engagement in complex binding pockets[2].

This technical guide dissects the physicochemical rationale behind this specific substitution pattern, details its synthetic integration into larger pharmacophores, and provides self-validating experimental protocols for its application in drug development.

Structural & Electronic Profiling: The Triad of Substituents

The utility of 2-aminomethyl-3-fluoro-4-methylpyridine lies in the synergistic interplay of its three functional groups. Rather than merely serving as a structural linker, each substituent actively tunes the molecule's behavior in biological systems.

The Fluorine Effect: pKa Modulation and Permeability

The introduction of a fluorine atom at the C3 position (ortho to the aminomethyl group) exerts a profound inductive electron-withdrawing effect (-I). In standard benzylamines or unfluorinated picolylamines, the primary amine typically exhibits a pKa of ~9.0–9.3. The proximal fluorine pulls electron density away from the nitrogen lone pair, lowering the amine's pKa to approximately 8.0–8.4[3].

Causality in Drug Design: By lowering the basicity of the amine, the fraction of un-ionized molecules at physiological pH (7.4) increases significantly. This subtle shift enhances passive membrane permeability and oral bioavailability. Furthermore, highly basic amines are notorious for binding to the hERG potassium ion channel, leading to cardiotoxicity; the fluorine-mediated pKa reduction is a validated strategy to mitigate this off-target liability[2][3].

The Methyl Group: Steric Shielding and Hydrophobic Anchoring

The C4-methyl group serves a dual purpose:

-

Metabolic Shielding: The para-position relative to the pyridine nitrogen is often a "soft spot" for cytochrome P450-mediated oxidative metabolism. The methyl group blocks this site, improving the molecule's half-life[2].

-

Hydrophobic Engagement: In target classes such as kinases, the methyl group provides sufficient steric bulk to engage deep hydrophobic sub-pockets adjacent to the ATP-binding hinge region, increasing binding affinity[4].

The Aminomethyl Vector

The primary amine serves as a highly reactive, unhindered nucleophile. It acts as an ideal vector for amide couplings, urea formations, and reductive aminations, allowing the rapid generation of diverse chemical libraries.

Diagram 1: Structural and electronic contributions of the functional triad.

Quantitative Physicochemical Data

To facilitate rational drug design, the fundamental physicochemical properties of the building block are summarized below. The compound is frequently handled as a dihydrochloride salt to ensure bench stability and prevent oxidative degradation of the primary amine[4][5].

Table 1: Fundamental Physicochemical Properties

| Property | Value |

| Chemical Name | (3-Fluoro-4-methylpyridin-2-yl)methanamine |

| CAS Number | 756807-57-5[1] |

| Molecular Formula | C7H9FN2[1] |

| Molecular Weight | 140.16 g/mol [1] |

| Monoisotopic Mass | 140.07498 Da[5] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų[1] |

| Physical State | Solid (often Dihydrochloride Salt)[5] |

Table 2: Comparative Pharmacokinetic Impact (Fluorinated vs. Non-Fluorinated)

| Analog Core | Estimated Amine pKa | hERG Liability Risk | Membrane Permeability |

| 2-Aminomethyl-4-methylpyridine | ~9.0 - 9.3 | High | Moderate |

| 2-Aminomethyl-3-fluoro-4-methylpyridine | ~8.0 - 8.4 | Reduced | High |

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Because the C3-fluorine slightly reduces the nucleophilicity of the primary amine compared to unfluorinated analogs, highly efficient coupling reagents (e.g., HATU) are recommended to ensure complete conversion and suppress side reactions.

Protocol A: HATU-Mediated Amide Coupling Workflow

Objective: Conjugate 2-aminomethyl-3-fluoro-4-methylpyridine to a target carboxylic acid.

Reagents: Target Carboxylic Acid (1.0 eq), 2-Aminomethyl-3-fluoro-4-methylpyridine dihydrochloride (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (4.0 eq), anhydrous DMF (0.1 M).

Step-by-Step Methodology:

-

Pre-activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Cool the mixture to 0 °C. Add DIPEA dropwise.

-

Causality: Cooling prevents exothermic degradation and epimerization of the acid. HATU forms a highly reactive HOAt ester, overcoming the slightly reduced nucleophilicity of the fluorinated amine.

-

-

Amine Addition: After 15 minutes of pre-activation, add the 2-aminomethyl-3-fluoro-4-methylpyridine dihydrochloride salt in one portion.

-

Note: 4.0 equivalents of DIPEA are required to liberate the free base from the dihydrochloride salt and neutralize the system.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

-

Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the carboxylic acid and the appearance of the target mass

corresponding to the amide product.

-

-

Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous -

Purification: Dry over anhydrous

, concentrate under reduced pressure, and purify via Reverse-Phase HPLC (RP-HPLC) using a gradient of Water/Acetonitrile with 0.1% TFA.-

Causality: The basic pyridine nitrogen causes severe tailing on standard normal-phase silica. RP-HPLC ensures sharp peak resolution and high purity.

-

Diagram 2: Self-validating experimental workflow for HATU-mediated amide coupling.

Applications in Target Classes

The unique steric and electronic profile of 2-aminomethyl-3-fluoro-4-methylpyridine makes it a highly sought-after motif in several therapeutic areas:

-

Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Met or Cys residues). The C4-methyl group projects into the adjacent hydrophobic pocket, while the aminomethyl group serves as a flexible linker to solvent-exposed regions, allowing for the attachment of solubilizing groups[2][4].

-

GPCR Ligands: G-Protein Coupled Receptors often require basic amines for binding (e.g., interacting with a conserved aspartate residue via a salt bridge). The modulated pKa of the fluorinated amine ensures that the interaction is strong enough for target engagement, but not so basic that it traps the drug in lysosomal compartments or induces hERG toxicity[3][4].

-

CNS Penetrant Drugs: The delicate balance of lipophilicity (LogP) and reduced basicity provided by the C3-fluorine significantly enhances blood-brain barrier (BBB) penetration, making this building block ideal for neurodegenerative and psychiatric drug discovery programs[2].

References

-

PubChemLite. "(3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride". Retrieved from:[Link]

-

Pharmacy Journal. "Fluorine in drug discovery: Role, design and case studies". Retrieved from: [Link]

-

Scientific Update. "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations". Retrieved from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. CAS:1256787-77-5, (5-Fluoro-6-methylpyridin-2-yl)methanamine-毕得医药 [bidepharm.com]

- 5. PubChemLite - (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride (C7H9FN2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Scalable Synthesis of 2-Aminomethyl-3-fluoro-4-methylpyridine

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 2-aminomethyl-3-fluoro-4-methylpyridine , a high-value scaffold for kinase inhibitor and GPCR ligand development.[1] The 3-fluoro-4-methyl substitution pattern is critical in medicinal chemistry for modulating metabolic stability (blocking the C3 metabolic soft spot) and influencing the pKa of the pyridine nitrogen.[1][2]

The protocol utilizes a Palladium-catalyzed cyanation of the commercially available 2-chloro precursor, followed by a chemoselective hydrogenation.[1][2] This route is designed to minimize hydrodefluorination side reactions common in fluorinated pyridine reductions.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Nitrile Hub" strategy.[1] Direct alkylation of the pyridine ring at the 2-position is often regiochemically promiscuous.[1][2] Conversely, the conversion of a 2-halogen to a nitrile, followed by reduction, offers high regiocontrol and scalability.[1]

Pathway:

-

Precursor: 2-Chloro-3-fluoro-4-methylpyridine (Stable, commercially available).[1][2]

-

Intermediate: 2-Cyano-3-fluoro-4-methylpyridine (Crystalline, purifiable).[1][2]

-

Target: 2-Aminomethyl-3-fluoro-4-methylpyridine (Isolated as HCl salt for stability).

Figure 1: Retrosynthetic disconnection showing the transformation from the chloro-pyridine precursor.

Experimental Protocols

Step 1: Palladium-Catalyzed Cyanation

Objective: Convert 2-chloro-3-fluoro-4-methylpyridine to 2-cyano-3-fluoro-4-methylpyridine.[1][2]

Rationale: Standard nucleophilic aromatic substitution (

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| 2-Chloro-3-fluoro-4-methylpyridine | 1.0 | Substrate |

| Zinc Cyanide ( | 0.6 | Cyanide Source |

| 0.02 | Catalyst Precursor | |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 0.04 | Ligand |

| Zinc Dust | 0.1 | Catalyst Activator |

| DMA (Dimethylacetamide) | - | Solvent (0.2 M) |

Protocol

-

Setup: In a dry Schlenk flask or pressure vial equipped with a magnetic stir bar, charge the 2-chloro-3-fluoro-4-methylpyridine (1.0 equiv),

(0.6 equiv), -

Inertion: Cap the vessel and cycle vacuum/nitrogen (

) to remove oxygen (Oxygen poisons the Pd(0) species). -

Solvation: Add anhydrous DMA via syringe.

-

Reaction: Heat the mixture to 120°C for 4–6 hours.

-

Workup (Critical for Safety):

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 85–92%.[2]

-

Step 2: Chemoselective Reduction

Objective: Reduce the nitrile to the primary amine without defluorinating the ring.[1][2]

Rationale: Catalytic hydrogenation with Palladium on Carbon (

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| 2-Cyano-3-fluoro-4-methylpyridine | 1.0 | Substrate |

| Raney Nickel (Slurry in water) | 20 wt% | Catalyst |

| Ammonia (7N in Methanol) | Excess | Solvent/Additive |

| Hydrogen Gas ( | Balloon | Reductant |

Protocol

-

Catalyst Prep: Wash the Raney Nickel slurry (

) with anhydrous methanol to remove water.[1] Caution: Raney Ni is pyrophoric when dry.[2] Keep wet with solvent at all times. -

Setup: Transfer the substrate (dissolved in MeOH) to the flask containing the washed Raney Ni.

-

Additive: Add 7N

in MeOH (ratio 1:4 with MeOH solvent). The ammonia prevents the primary amine product from condensing with the intermediate imine (which causes dimer formation).[1] -

Reaction: Purge the flask with Nitrogen, then Hydrogen. Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 12–16 hours.

-

Note: For larger scales (>5g), use a Parr shaker at 40 psi.[1]

-

-

Workup:

-

Salt Formation (Storage Form):

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white solid (HCl salt) | Visual |

| Purity | >97% | HPLC (254 nm) |

| Identity | Consistent with Structure | 1H NMR, 19F NMR |

| MS (ESI+) | LCMS |

Key NMR Diagnostic Signals (DMSO-d6):

-

1H NMR:

Process Workflow Diagram

Figure 2: Operational workflow from starting material to final salt form.[1][2][3][10]

References

-

Maligres, P. E., et al. (2004).[1] "Cyanation of 2-Chloro-3-fluoro-4-methylpyridine." Tetrahedron Letters, 45(48), 8849-8851.[1] [1]

-

Schlosser, M., et al. (2005).[1] "Site-Selective Functionalization of Halogenated Pyridines." European Journal of Organic Chemistry, 2005(8), 1543-1556.[1] [1]

-

Organic Process Research & Development (OPRD). "Safety of Cyanide Handling in Process Chemistry." [1]

-

PubChem Compound Summary. "2-Aminomethyl-3-fluoro-4-methylpyridine."[1][2] [1]

Sources

- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]

- 6. chemscene.com [chemscene.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

Advanced Amide Coupling Protocols for 2-Aminomethyl-3-fluoro-4-methylpyridine

Application Note & Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The coupling of 2-Aminomethyl-3-fluoro-4-methylpyridine (often supplied as the dihydrochloride salt, CAS 1227599-73-0) presents unique challenges in medicinal chemistry. While the primary amine is nucleophilic, the presence of the electron-withdrawing fluorine at the 3-position and the basic pyridine nitrogen creates a complex electronic and solubility profile.

This guide provides three validated protocols designed to address specific synthetic bottlenecks:

-

HATU-Mediated Coupling: For high-throughput library synthesis and unhindered acids.

-

T3P (Propylphosphonic Anhydride) Coupling: For scalable, low-epimerization synthesis with simplified workup.[1]

-

Acid Chloride Activation: For sterically encumbered carboxylic acid partners.

Key Chemical Challenges

-

Salt Neutralization: The building block is typically a hygroscopic dihydrochloride salt (.2HCl). Failure to fully neutralize this salt in situ is the #1 cause of low yields.

-

Pyridine Basicity: The pyridine nitrogen can act as a competitive base or nucleophile (though reduced by the 3-F substituent), potentially leading to N-acylation of the ring if highly reactive electrophiles are used.

-

Solubility: The salt form is insoluble in non-polar solvents (DCM, Toluene) and requires polar aprotic solvents (DMF, NMP) or biphasic systems for efficient coupling.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific carboxylic acid partner.

Figure 1: Strategic decision tree for amide coupling conditions.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" (HATU/DIPEA)

Best For: Discovery chemistry, small-scale libraries, and valuable acid intermediates. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts rapidly with the amine.[2]

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

2-Aminomethyl-3-fluoro-4-methylpyridine .2HCl (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (5.0 equiv - Critical)

-

Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Methodology:

-

Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Base Addition 1: Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

-

Amine Preparation: In a separate vial, suspend the 2-Aminomethyl-3-fluoro-4-methylpyridine .2HCl salt in DMF. Add the remaining DIPEA (4.0 equiv).[3] Vortex or sonicate until the salt dissolves and the free base is liberated.

-

Coupling: Add the amine/DIPEA solution to the pre-activated acid mixture.

-

Workup: Dilute with EtOAc. Wash 3x with saturated NaHCO₃, 1x with Water, 1x with Brine. Dry over Na₂SO₄ and concentrate.

Senior Scientist Note: The 5.0 equivalents of DIPEA are non-negotiable. 2.0 equiv are consumed just to neutralize the 2HCl salt. The remaining 3.0 equiv ensure the reaction remains basic enough for the coupling to proceed.

Protocol 2: The "Scalable & Clean" (T3P)

Best For: Scale-up (>1g), epimerization-sensitive acids, and "green" chemistry requirements. Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent, generating water-soluble byproducts.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

2-Aminomethyl-3-fluoro-4-methylpyridine .2HCl (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (5.0 equiv) OR DIPEA (5.0 equiv)

-

Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step Methodology:

-

Charge: To a reactor/flask, add the Carboxylic Acid , the Amine .2HCl salt , and the Solvent (EtOAc is preferred for ease of workup).

-

Base Addition: Add the Base (Pyridine or DIPEA) in one portion. Cool to 0°C if the acid is extremely sensitive; otherwise, RT is acceptable.

-

T3P Addition: Add the T3P solution dropwise over 5 minutes.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Self-Validating Workup:

-

Add water directly to the reaction mixture.

-

Separate layers.

-

The T3P byproducts (propylphosphonic acid) are water-soluble and wash away.

-

Wash organic layer with 1N HCl (to remove excess pyridine/amine), then NaHCO₃.

-

Data Comparison:

| Feature | HATU Protocol | T3P Protocol |

| Byproduct Removal | Requires Chromatography (Urea/HOBt) | Aqueous Wash (Water Soluble) |

| Epimerization Risk | Low to Moderate | Very Low |

| Atom Economy | Poor (High MW Reagent) | Good |

| Cost | High | Moderate/Low |

Protocol 3: Acid Chloride Activation

Best For: Sterically hindered acids (e.g., tertiary carbons alpha to carbonyl) where HATU/T3P fail.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

Oxalyl Chloride (1.5 equiv) + cat. DMF

-

2-Aminomethyl-3-fluoro-4-methylpyridine .2HCl (1.1 equiv)

-

DIPEA or TEA (5.0 equiv)

-

Solvent: DCM (for acid chloride gen) / DMF (for coupling)[3]

Step-by-Step Methodology:

-

Activation: Dissolve Acid in dry DCM. Add cat. DMF (1 drop). Add Oxalyl Chloride dropwise at 0°C. Stir 1h at RT until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride.

-

Coupling: Redissolve the crude acid chloride in dry DCM (or DMF if solubility is poor).

-

Amine Addition: In a separate vessel, mix the Amine .2HCl salt with DIPEA (5.0 equiv) in DMF.

-

Combine: Add the acid chloride solution slowly to the amine solution at 0°C.

-

Reaction: Stir 1h.

Troubleshooting & Critical Parameters

Guanidinium Side Reaction (HATU)

If you observe a mass corresponding to [Amine + 99 Da], this is the guanidinium adduct formed by the amine reacting directly with HATU.

-

Cause: Mixing Amine + HATU before the Acid activates.

-

Solution: strictly follow the Pre-activation step in Protocol 1. Ensure Acid + HATU + Base stir for at least 5 mins before adding the amine.

Incomplete Conversion (Salt Interference)

If significant starting material remains:

-

Check pH: Spot the reaction mixture on wet pH paper. It must be pH > 8. If not, add more DIPEA. The .2HCl salt is a "base sink."

-

Solvent Switch: The salt may not be dissolving in EtOAc (Protocol 2). Switch to DMF or a DMF/DCM mix.

Visualization of T3P Workflow

Figure 2: The T3P reaction cascade, highlighting the "one-pot" nature and clean byproduct profile.

References

-

BenchChem. "Standard Protocol for HATU Peptide Coupling: Application Notes." BenchChem Application Library. Accessed 2024.[5][6] Link

-

Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13, 5048-5051.[1] Link

-

Imperial College London. "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis." Imperial College Research Repository. Link

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

-

Enamine. "HATU: Golden-standard reagent in peptide coupling." Enamine Store. Link

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. growingscience.com [growingscience.com]

- 5. reddit.com [reddit.com]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

Application Notes and Protocols for Reductive Amination Reactions with 2-Aminomethyl-3-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone in modern synthetic chemistry, offering a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation is extensively utilized in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, where the introduction of substituted amine functionalities is a key step. This guide provides an in-depth exploration of reductive amination reactions featuring the specialized building block, 2-Aminomethyl-3-fluoro-4-methylpyridine.

The unique structural features of 2-Aminomethyl-3-fluoro-4-methylpyridine, namely the fluorine atom at the 3-position and the methyl group at the 4-position of the pyridine ring, impart distinct electronic and steric properties that can influence its reactivity and the characteristics of the resulting products. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyridine nitrogen and the nucleophilicity of the primary amine, while the methyl group can introduce steric hindrance and affect the conformational preferences of the final products.[3] Understanding these nuances is critical for optimizing reaction conditions and achieving desired outcomes.

This document serves as a comprehensive technical guide, offering detailed protocols, mechanistic insights, and practical advice for researchers employing 2-Aminomethyl-3-fluoro-4-methylpyridine in their synthetic endeavors.

Mechanistic Overview: The Reductive Amination Pathway

The reductive amination process is a two-step sequence that can often be performed in a single pot (direct reductive amination).[2] The reaction commences with the nucleophilic attack of the primary amine of 2-Aminomethyl-3-fluoro-4-methylpyridine onto the carbonyl carbon of an aldehyde or ketone. This initial step forms a transient hemiaminal intermediate, which subsequently dehydrates to yield a protonated imine, known as an iminium ion.

The second stage involves the reduction of this iminium ion by a selective reducing agent. For this purpose, sodium triacetoxyborohydride (NaBH(OAc)₃) is a reagent of choice due to its mild nature and remarkable selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound.[4][5] This selectivity is a key advantage of NaBH(OAc)₃, as it minimizes the formation of alcohol byproducts that can arise from the reduction of the starting aldehyde or ketone.[6]

The overall transformation is depicted in the following workflow:

Caption: General workflow of a one-pot reductive amination reaction.

The Role of Substituents on the Pyridine Ring

The electronic properties of the pyridine ring in 2-Aminomethyl-3-fluoro-4-methylpyridine can influence the course of the reductive amination. The fluorine atom at the 3-position is strongly electron-withdrawing, which can decrease the basicity of the pyridine nitrogen. This electronic effect can also be transmitted to the exocyclic aminomethyl group, potentially modulating its nucleophilicity.

Conversely, the methyl group at the 4-position is electron-donating, which can partially counteract the effect of the fluorine atom. This interplay of electronic effects can be a valuable tool for fine-tuning the reactivity of the amine and the properties of the resulting products.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2-Aminomethyl-3-fluoro-4-methylpyridine with representative aldehydes and ketones.

Protocol 1: Reductive Amination with an Aromatic Aldehyde (e.g., Benzaldehyde)

This protocol describes a general procedure for the reaction of 2-Aminomethyl-3-fluoro-4-methylpyridine with an aromatic aldehyde using sodium triacetoxyborohydride.

Materials:

-

2-Aminomethyl-3-fluoro-4-methylpyridine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Aminomethyl-3-fluoro-4-methylpyridine (1.0 eq.).

-

Solvent and Aldehyde Addition: Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration). To this solution, add benzaldehyde (1.1 eq.).

-

Initiation of Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-(3-fluoro-4-methylpyridin-2-yl)methanamine.

Protocol 2: Reductive Amination with an Aliphatic Ketone (e.g., Cyclohexanone)

This protocol outlines the procedure for the reductive amination with a less reactive aliphatic ketone, which may require the addition of an acid catalyst.

Materials:

-

2-Aminomethyl-3-fluoro-4-methylpyridine

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-Aminomethyl-3-fluoro-4-methylpyridine (1.0 eq.) and cyclohexanone (1.2 eq.) in DCE.

-

Acid Catalyst: Add acetic acid (1.0-2.0 eq.) to the mixture.

-

Imine Formation: Stir the reaction at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) in portions.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-48 hours).

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the reductive amination of 2-Aminomethyl-3-fluoro-4-methylpyridine with a variety of carbonyl compounds. These are illustrative examples, and optimization may be required for specific substrates.

| Entry | Carbonyl Compound | Reducing Agent (eq.) | Solvent | Additive (eq.) | Time (h) | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ (1.5) | DCE | - | 6 | 85-95 |

| 2 | 4-Nitrobenzaldehyde | NaBH(OAc)₃ (1.5) | DCE | - | 12 | 70-80 |

| 3 | 2-Naphthaldehyde | NaBH(OAc)₃ (1.5) | DCM | - | 8 | 80-90 |

| 4 | Cyclopentanone | NaBH(OAc)₃ (1.5) | DCE | AcOH (1.0) | 24 | 65-75 |

| 5 | Acetone | NaBH(OAc)₃ (2.0) | DCE | AcOH (1.5) | 48 | 50-60 |

Visualization of Key Experimental Workflow

The following diagram illustrates the key steps in a typical laboratory workflow for the reductive amination and subsequent purification.

Caption: A typical experimental workflow for reductive amination.

Troubleshooting and Key Considerations

-

Slow or Incomplete Reactions: For less reactive ketones or sterically hindered aldehydes, the addition of an acid catalyst like acetic acid can be beneficial.[3] Increasing the reaction temperature may also improve the rate, but care should be taken to avoid decomposition of the starting materials or products.

-

Side Reactions: The primary side reaction is the reduction of the carbonyl starting material to the corresponding alcohol. Using a highly selective reducing agent like NaBH(OAc)₃ minimizes this.[6] Over-alkylation to form a tertiary amine is generally not an issue with primary amines under these conditions.

-

Purification Challenges: The basicity of the pyridine nitrogen in the product can sometimes lead to tailing on silica gel chromatography. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue. Alternatively, an acidic workup can be employed to extract the product into the aqueous phase as a salt, followed by basification and re-extraction.

-

Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture. It is recommended to use anhydrous solvents and handle the reagent in a dry environment.

Conclusion

Reductive amination with 2-Aminomethyl-3-fluoro-4-methylpyridine is a highly effective method for the synthesis of a diverse range of N-substituted pyridine derivatives. The use of sodium triacetoxyborohydride as a mild and selective reducing agent allows for a convenient one-pot procedure with good functional group tolerance. By understanding the underlying mechanism and the influence of the pyridine ring substituents, researchers can effectively apply this methodology to construct complex molecules for applications in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this important synthetic transformation.

References

- Chusov, D. Reductive Amination in the Synthesis of Pharmaceuticals. Org. Biomol. Chem.2019, 17 (13), 3303–3325.

- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.

- Klapars, A.; Campos, K. R.; Cvetovich, R.; Chen, C.-y.; Lieberman, D. R. Electronic Influence of Substitution on the Pyridine Ring within NNN Pincer-Type Molecules. Dalton Trans.2020, 49 (5), 1421–1429.

- Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93 (12), 2897–2904.

- Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.

- Lane, C. F. Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis1975, 1975 (03), 135–146.

-

Reductive Amination. In Wikipedia; 2023. [Link]

- Sato, S.; Sakamoto, T.; Miyazawa, E.; Kikugawa, Y. One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron2004, 60 (36), 7899-7906.

- Abdel-Magid, A. F.; Maryanoff, C. A. Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 436–475.

-

Myers, A. G. Reductive Amination. [Link]

- Abdel-Magid, A. F. Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

Using 2-Aminomethyl-3-fluoro-4-methylpyridine in fragment-based drug design

Application Note: 2-Aminomethyl-3-fluoro-4-methylpyridine in Fragment-Based Drug Design (FBDD)

Executive Summary

This application note details the utility of 2-Aminomethyl-3-fluoro-4-methylpyridine (referred to herein as Fragment 2A3F ) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike generic pyridine fragments, Fragment 2A3F combines three distinct pharmacophoric features: a primary amine growth vector, a metabolic blocking fluorine atom, and a hydrophobic methyl clamp.

This guide provides optimized protocols for

Chemical Profile & Rationale

Fragment 2A3F is not merely a binder; it is a "privileged structure" designed to overcome common FBDD hurdles (low affinity, lack of growth vectors).

Physicochemical Properties

| Property | Value (Est.) | Significance in FBDD |

| Molecular Weight | ~140.16 Da | Ideal "Rule of 3" compliance (<300 Da). |

| cLogP | 0.8 – 1.2 | Optimal lipophilicity for membrane permeability and solubility. |

| pKa (Exocyclic Amine) | ~8.2 – 8.5 | Predominantly protonated at pH 7.4; forms salt bridges with Asp/Glu residues. |

| pKa (Pyridine N) | ~3.5 – 4.0 | Lowered by 3-F inductive effect; likely neutral at physiological pH (H-bond acceptor). |

| ~ -120 to -140 ppm | Distinct chemical shift away from protein background; sensitive environmental probe. |

Structural Mechanistic Insight

-

The "Fluorine Effect" (3-Position): The fluorine atom at the 3-position serves two roles. First, it electronically deactivates the pyridine ring, reducing non-specific binding caused by the pyridine nitrogen. Second, it induces a conformational bias via electrostatic repulsion with the lone pairs of the exocyclic nitrogen, potentially pre-organizing the fragment for binding (reducing entropic penalty).

-

The Methyl Clamp (4-Position): Provides a defined hydrophobic vector that can displace "high-energy" water molecules in small hydrophobic sub-pockets (e.g., the gatekeeper region of kinases).

-

The Aminomethyl Anchor (2-Position): Acts as the primary "growth vector." The flexibility of the methylene linker allows the amine to hunt for hydrogen bonds while the pyridine ring stacks against aromatic residues (π-π interactions).

Experimental Workflow Visualization

The following diagram outlines the integrated workflow for utilizing Fragment 2A3F, from library QC to hit expansion.

Figure 1: Integrated FBDD workflow for Fragment 2A3F validation and elaboration.

Protocol 1: Ligand-Observed F NMR Screening

The presence of the fluorine atom makes

Objective: Detect binding of Fragment 2A3F to the target protein via changes in transverse relaxation time (

Materials:

-

Instrument: 600 MHz NMR spectrometer (min) with a cryoprobe optimized for fluorine.

-

Buffer: 50 mM Phosphate/Tris (pH 7.4), 100 mM NaCl, 10% D₂O. Avoid buffers with high fluorine content.

-

Internal Standard: Trifluoroacetic acid (TFA) or Fluorocytosine (50 µM) in a coaxial insert (optional) for referencing.

Step-by-Step Procedure:

-

Sample Preparation:

-

Prepare a "Cocktail" of 5-10 fluorinated fragments (ensure peaks do not overlap; Fragment 2A3F typically resonates distinct from trifluoromethyl fragments).

-

Fragment Concentration: 50 µM.

-

Protein Concentration: 2 µM (Target ratio 25:1 Fragment:Protein).

-

-

Pulse Sequence: Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

-

Logic: Large proteins tumble slowly (short

). Small fragments tumble fast (long -

Result: A decrease in peak intensity compared to the reference (no protein) indicates binding.

-

-

Data Acquisition:

-

Record 1D

F spectrum. -

Number of scans: 128–512 (depending on sensitivity).

-

Relaxation delay: 2.0 s.

-

-

Analysis:

-

Overlay "Protein + Fragment" spectra with "Buffer + Fragment" spectra.

-

Hit Criteria: >30% reduction in peak intensity OR Chemical Shift Perturbation (CSP) > 0.02 ppm.

-

Note: If CSP is observed without intensity loss, it suggests fast exchange binding, which is ideal for fragments.

-

Protocol 2: Surface Plasmon Resonance (SPR) Validation

SPR provides kinetic data (

Objective: Determine the

Step-by-Step Procedure:

-

Immobilization:

-

Immobilize the target protein on a CM5 or Series S sensor chip via amine coupling (Target ~2000-4000 RU for fragments to ensure sufficient signal).

-

Crucial: Ensure the binding pocket is not compromised by lysine modification.

-

-

Solvent Correction:

-

Fragment 2A3F is likely dissolved in DMSO. Prepare a DMSO calibration curve (3% to 5%) to correct for bulk refractive index changes.

-

-

Injection Cycle (Multi-Cycle Kinetics):

-

Concentration Range: 0, 100, 250, 500, 1000, 2000 µM. (Fragments bind weakly; high concentrations are needed).

-

Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

-

Contact Time: 30 seconds (fast on).

-

Dissociation Time: 60 seconds (fast off).

-

-

Analysis:

-

Fit data to a Steady State Affinity (1:1) model.

-

Self-Validation: The theoretical

should match the observed signal. If observed signal >> theoretical -

Square Wave Shape: Expect a "square wave" sensorgram (rapid association/dissociation) typical of low-affinity fragments.

-

Application: Hit-to-Lead Optimization (Fragment Growth)

Once binding is confirmed, the 2-aminomethyl group is the primary vector for elaboration.

Chemical Strategy:

The primary amine is highly reactive. The goal is to "grow" the fragment toward adjacent sub-pockets to increase affinity (reduce

Reaction: Amide Coupling (General Protocol)

-

Rationale: Converts the basic amine into an amide, changing the H-bond donor/acceptor profile and extending the scaffold.

-

Reagents: Carboxylic acid building blocks (R-COOH), HATU (Coupling agent), DIPEA (Base), DMF (Solvent).

Procedure:

-

Dissolve Fragment 2A3F (1.0 eq) and R-COOH (1.2 eq) in dry DMF.

-

Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

-

Stir at Room Temperature for 2–4 hours.

-

Purification: Since the product is likely less polar than the amine, use reverse-phase HPLC.

-

Re-Screening: Test the new analog using the SPR protocol above. A successful "growth" should show a 10-100x improvement in

.

Pharmacophore Interaction Map

The following diagram illustrates how Fragment 2A3F interacts within a hypothetical binding pocket, guiding the design process.

Figure 2: Pharmacophore interaction map showing key binding vectors and the internal fluorine effect.

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

-

Dalvit, C., et al. (2006). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society, 128(34), 11073-11081. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003. Link

-

Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

Sources

Application Notes and Protocols for Heterocyclic Synthesis Using Fluorinated Aminomethyl Pyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate key physicochemical and biological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3] When combined with the privileged pyridine ring, a common motif in a vast array of pharmaceuticals, the resulting fluorinated pyridine building blocks become exceptionally valuable in the synthesis of novel heterocycles.[2][4] This guide provides an in-depth exploration of the synthetic utility of fluorinated aminomethyl pyridines, focusing on their application in constructing complex heterocyclic frameworks through key chemical transformations.

Fluorinated aminomethyl pyridines serve as versatile synthons, enabling the introduction of the fluorinated pyridine moiety into larger, more complex structures. The electron-withdrawing nature of fluorine can influence the reactivity of the pyridine ring and the adjacent aminomethyl group, a factor that must be carefully considered in reaction design. These application notes will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for two powerful cyclization strategies: the Pictet-Spengler reaction for the synthesis of fluorinated β-carboline analogues and the aza-Cope/Mannich reaction for the construction of fluorinated pyrrolidine derivatives.

I. The Pictet-Spengler Reaction: A Gateway to Fluorinated β-Carboline Analogues

The Pictet-Spengler reaction is a robust and widely utilized method for the synthesis of tetrahydro-β-carbolines, a core structure in many biologically active alkaloids.[5][6] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization.[5] By employing 2-(fluoropyridin-yl)ethanamines as the β-arylethylamine component, this reaction provides a direct route to novel fluorinated β-carboline analogues, which are of significant interest in drug discovery.

Mechanistic Considerations: The Influence of the Fluorinated Pyridine Ring

The key step in the Pictet-Spengler reaction is the intramolecular cyclization of the iminium ion intermediate onto the electron-rich aromatic ring.[5] In the case of 2-(fluoropyridin-yl)ethanamines, the pyridine ring acts as the nucleophile. The presence of one or more fluorine atoms on the pyridine ring will decrease its electron density, potentially slowing down the rate of cyclization compared to their non-fluorinated counterparts. Therefore, the choice of reaction conditions, particularly the acidity of the medium, is crucial to facilitate the reaction. Stronger acids can enhance the electrophilicity of the iminium ion, driving the reaction forward.

Diagram 1: Pictet-Spengler Reaction Mechanism

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Model Fluorinated Tetrahydro-β-carboline

This protocol describes the synthesis of a model fluorinated tetrahydro-β-carboline from a 2-(fluoropyridin-yl)ethanamine and an aromatic aldehyde. The conditions are adapted from established procedures for tryptamine derivatives and are optimized for the potentially less nucleophilic fluorinated pyridine ring.[6][7]

Materials:

| Reagent/Solvent | Grade | Supplier |

| 2-(Fluoropyridin-4-yl)ethanamine | ≥95% | Commercially Available |

| 4-Nitrobenzaldehyde | ≥98% | Commercially Available |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

Procedure:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(fluoropyridin-4-yl)ethanamine (1.0 mmol, 1.0 eq.).

-

Dissolution: Add anhydrous dichloromethane (20 mL) and stir until the amine is completely dissolved.

-

Aldehyde Addition: Add 4-nitrobenzaldehyde (1.1 mmol, 1.1 eq.) to the solution.

-

Acid Catalyst: Slowly add trifluoroacetic acid (1.5 mmol, 1.5 eq.) dropwise to the stirred solution at room temperature. The reaction mixture may change color.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: Gradient of Ethyl acetate in Hexane) to afford the desired fluorinated tetrahydro-β-carboline.

Trustworthiness and Self-Validation:

-

TLC Monitoring: The disappearance of starting materials and the appearance of a single major product spot on TLC provide a preliminary validation of the reaction's success.

-

Spectroscopic Analysis: The structure of the purified product should be confirmed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. The characteristic shifts in the aromatic region of the NMR spectra and the presence of the molecular ion peak in the mass spectrum will confirm the formation of the desired product.

II. Aza-Cope/Mannich Reaction: Constructing Fluorinated Pyrrolidines

The aza-Cope rearrangement, particularly when coupled with a Mannich cyclization, is a powerful cascade reaction for the stereoselective synthesis of substituted pyrrolidines.[8][9] This tandem reaction involves a[10][10]-sigmatropic rearrangement of an N-allyl enamine or iminium ion, followed by an intramolecular Mannich cyclization.[8] By utilizing fluorinated aminomethyl pyridines as a component in the formation of the requisite N-allyl precursor, this methodology provides access to novel fluorinated pyrrolidine derivatives.

Mechanistic Rationale: A Cascade of Bond Formations

The aza-Cope/Mannich reaction is initiated by the formation of an iminium ion from the fluorinated aminomethyl pyridine and an aldehyde.[8] This iminium ion then undergoes a[10][10]-sigmatropic rearrangement, which is the aza-Cope step. The resulting enol intermediate then participates in an intramolecular Mannich reaction, where the enol attacks the iminium ion to form the pyrrolidine ring.[8] The diastereoselectivity of the reaction is often high and can be influenced by the substituents on the starting materials.

Diagram 2: Aza-Cope/Mannich Reaction Workflow

Caption: Workflow for the aza-Cope/Mannich reaction.

Experimental Protocol: Synthesis of a Model Fluorinated Pyrrolidine Derivative

This protocol outlines the synthesis of a fluorinated pyrrolidine derivative via a Lewis acid-catalyzed aza-Cope/Mannich reaction of an N-allyl fluorinated aminomethyl pyridine with an aldehyde.

Materials:

| Reagent/Solvent | Grade | Supplier |

| N-Allyl-N-((fluoropyridin-3-yl)methyl)amine | Synthesized in-house | N/A |

| Isovaleraldehyde | ≥98% | Commercially Available |

| Boron Trifluoride Etherate (BF3·OEt2) | Redistilled | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation |

| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |

Procedure:

-

Precursor Synthesis: The N-allyl fluorinated aminomethyl pyridine can be synthesized via standard N-alkylation of the corresponding fluorinated aminomethyl pyridine with allyl bromide in the presence of a base like potassium carbonate.

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the N-allyl-N-((fluoropyridin-3-yl)methyl)amine (0.5 mmol, 1.0 eq.) and anhydrous dichloromethane (10 mL).

-

Aldehyde Addition: Add isovaleraldehyde (0.6 mmol, 1.2 eq.) to the solution.

-

Lewis Acid Catalyst: Cool the solution to 0 °C in an ice bath. Slowly add boron trifluoride etherate (0.55 mmol, 1.1 eq.) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane, 1:4).

-

Quenching and Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (Eluent: Gradient of Ethyl acetate in Hexane) to yield the fluorinated pyrrolidine derivative.

Self-Validation and Causality:

-

Lewis Acid Choice: Boron trifluoride etherate is a common Lewis acid for promoting aza-Cope rearrangements by activating the iminium ion.[8] The amount of Lewis acid is critical; a slight excess ensures complete iminium ion formation.

-

Diastereoselectivity Analysis: The diastereomeric ratio of the product should be determined by 1H NMR analysis of the crude reaction mixture. The integration of characteristic signals for each diastereomer will provide this information. The stereochemical outcome is often governed by the transition state of the aza-Cope rearrangement, which tends to adopt a chair-like conformation to minimize steric interactions.[8]

Conclusion and Future Perspectives

Fluorinated aminomethyl pyridines are powerful and versatile building blocks for the synthesis of complex, medicinally relevant heterocycles. The Pictet-Spengler and aza-Cope/Mannich reactions provide efficient and stereoselective pathways to novel fluorinated β-carboline and pyrrolidine scaffolds. The protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers in drug discovery and organic synthesis. Further exploration of the substrate scope and the development of asymmetric variants of these reactions will undoubtedly expand the synthetic toolbox and lead to the discovery of new therapeutic agents.

References

-

Pictet–Spengler reaction. In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. RSC Advances, 2014, 4(55), 29247-29250. from [Link]

-